molecular formula C6H4F2O2 B3282725 3,6-Difluoro-1,2-benzenediol CAS No. 75626-23-2

3,6-Difluoro-1,2-benzenediol

Cat. No.: B3282725
CAS No.: 75626-23-2
M. Wt: 146.09 g/mol
InChI Key: SLMRXBRAXNPSLC-UHFFFAOYSA-N
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Description

3,6-Difluoro-1,2-benzenediol is an organic compound with the molecular formula C6H4F2O2 It is a derivative of catechol, where two hydrogen atoms in the benzene ring are replaced by fluorine atoms at positions 3 and 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Difluoro-1,2-benzenediol typically involves the fluorination of catechol derivatives. One common method is the direct fluorination of 1,2-benzenediol using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes such as continuous flow fluorination. This method allows for better control over reaction parameters and can be optimized for higher yields and purity. The use of catalytic systems and advanced fluorinating agents can further enhance the efficiency of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3,6-Difluoro-1,2-benzenediol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to partially or fully hydrogenated products.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Formation of difluoroquinones.

    Reduction: Formation of difluorocyclohexanediols.

    Substitution: Formation of various difluoro-substituted derivatives.

Scientific Research Applications

3,6-Difluoro-1,2-benzenediol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,6-Difluoro-1,2-benzenediol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to altered biochemical pathways. For example, its ability to undergo redox reactions can influence cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzenediol: The parent compound without fluorine substitution.

    3,5-Difluoro-1,2-benzenediol: A positional isomer with fluorine atoms at positions 3 and 5.

    4-Fluoro-1,2-benzenediol: A mono-fluorinated derivative.

Uniqueness

3,6-Difluoro-1,2-benzenediol is unique due to the specific positioning of fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to other isomers and derivatives. The presence of two fluorine atoms can enhance its stability and resistance to metabolic degradation, making it a valuable compound for various applications.

Properties

IUPAC Name

3,6-difluorobenzene-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2O2/c7-3-1-2-4(8)6(10)5(3)9/h1-2,9-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMRXBRAXNPSLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Using the procedure of Step B of Preparation 1, 21.15 g oil the product of Step C and 260 ml of a molar solution of boron tribromide were reacted to obtain 17.62 g of the desired product.
[Compound]
Name
oil
Quantity
21.15 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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[Compound]
Name
molar solution
Quantity
260 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One
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Extracted from reaction SMILES
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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